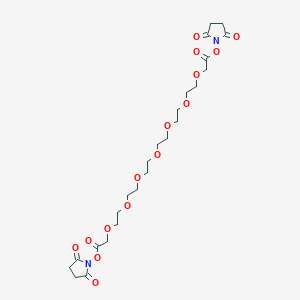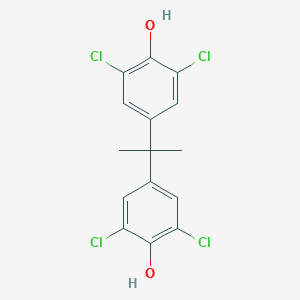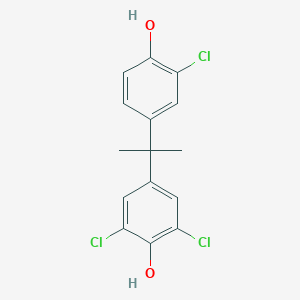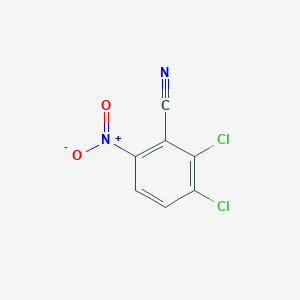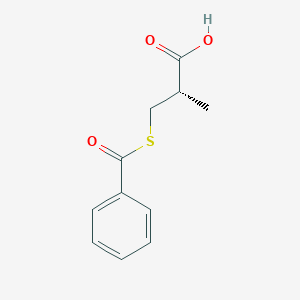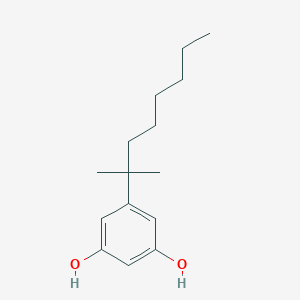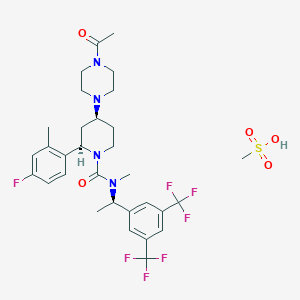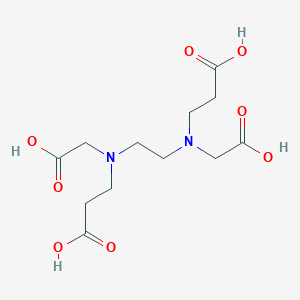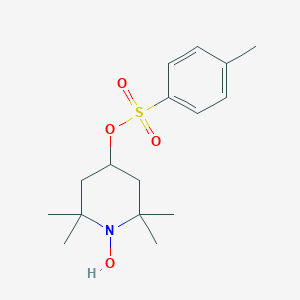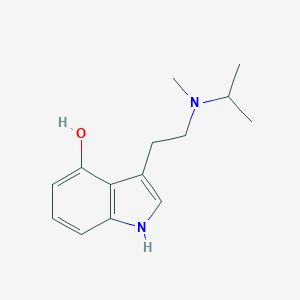
4-HO-MiPT
科学研究应用
4-羟基 MIPT 有多种科学研究应用:
化学: 用作分析化学中的参考标准。
生物学: 研究其对血清素受体的作用。
医学: 研究其在治疗精神疾病方面的潜在治疗用途。
工业: 用于合成其他色胺衍生物,用于研究目的.
作用机制
据认为 4-羟基 MIPT 通过部分激动血清素受体,特别是 5-HT2A 和 5-HT1A 受体来发挥其作用 . 这种相互作用会导致神经传递发生改变,从而产生迷幻作用。 该化合物的分子靶标和通路涉及调节大脑中的血清素水平,类似于其他血清素类迷幻药 .
生化分析
Biochemical Properties
4-Hydroxy-N-methyl-N-isopropyltryptamine is thought to be a serotonergic psychedelic . Like other serotonergic psychedelics, its method of action is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . It interacts with these receptors to induce its psychedelic effects .
Cellular Effects
The effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine on cells are similar to those of other serotonergic psychedelics. It influences cell function by interacting with serotonin receptors, impacting cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is believed to result from its partial agonism of 5-HT 2A and 5-HT 1A serotonin receptors . This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the onset of action of 4-Hydroxy-N-methyl-N-isopropyltryptamine is 15 to 45 minutes and has a duration of 4 to 6 hours, depending on the dose . The Shulgins also described problems with the stability of 4-Hydroxy-N-methyl-N-isopropyltryptamine, explaining that it discolors quickly if it is not kept in an inert atmosphere and in a freezer .
Dosage Effects in Animal Models
In animal models, the effects of 4-Hydroxy-N-methyl-N-isopropyltryptamine vary with different dosages . At lower doses, it induces head twitch responses (HTRs), a common effect of serotonergic psychedelics . At higher doses, the effects begin declining after six hours .
准备方法
合成路线和反应条件
4-羟基 MIPT 的合成方法最早由亚历山大·舒尔金在他的著作《TiHKAL》中描述。合成路线包括以下步骤:
起始原料: 合成从 N-甲基-N-异丙基色胺开始。
羟基化: 关键步骤是吲哚环在 4 位羟基化,以引入羟基。
工业生产方法
由于 4-羟基 MIPT 作为一种鲜为人知的迷幻药,其工业生产方法没有得到充分的记录。 通常的方法包括扩大实验室合成过程,确保合适的反应条件,并保持纯度标准。
化学反应分析
反应类型
4-羟基 MIPT 会发生各种化学反应,包括:
氧化: 羟基可以被氧化,形成相应的醌类化合物。
还原: 该化合物可以发生还原反应,特别是在吲哚环上。
取代: 亲电取代反应可以在吲哚环上发生。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用像氢化铝锂这样的还原剂。
取代: 卤素等亲电试剂可用于取代反应。
形成的主要产物
氧化: 形成醌类化合物。
还原: 形成还原的吲哚衍生物。
取代: 形成卤化的吲哚衍生物。
相似化合物的比较
类似化合物
裸盖菇碱 (4-羟基-N,N-二甲基色胺): 魔菇中主要的致幻物质。
4-羟基-N-甲基-N-丙基色胺 (4-HO-MPT): 裸盖菇碱的高级同系物。
4-羟基-N,N-二异丙基色胺 (4-HO-DIPT): 另一种具有类似作用的迷幻色胺。
独特性
4-羟基 MIPT 的独特性在于其特定的取代模式,包括氮原子上的甲基和异丙基。 这种结构变化导致与其他色胺相比,具有不同的药理作用 .
属性
IUPAC Name |
3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGHZCQFXXWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228492 | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77872-43-6 | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77872-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N-methyl-N-isopropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure-activity relationship (SAR) of N-methyl-N-isopropyltryptamines (MiPTs), particularly focusing on 4-HO-MiPT?
A1: Research indicates that variations in the aromatic oxygen substituents of MiPTs can significantly impact their hallucinogenic activity. [, ] For instance, this compound, with a hydroxyl group at the 4-position, demonstrated a "classic hallucinogenic profile" in human subjects. [] This is in contrast to its 5-methoxy congener, 5-MeO-MiPT, which primarily induced heightened conceptual stimulation without prominent visual effects. [] This suggests that the position of the oxygen substituent on the aromatic ring plays a crucial role in determining the qualitative nature of the psychedelic experience.
Q2: Are there any insights into the structural characteristics of this compound?
A2: Yes, the crystal structure of this compound fumarate salt has been determined. [] The analysis revealed a two-dimensional network of ions stabilized by N—H⋯O and O—H⋯O hydrogen bonds. [] This structural information can be valuable for understanding its interactions with biological targets and for developing computational models.
Q3: What are the implications of unsymmetrical nitrogen substitution in MiPTs like this compound?
A3: Studies have shown that compared to their symmetrical dimethyl counterparts, MiPTs, including this compound, exhibit increased potency and oral activity due to the unsymmetrical nitrogen substitution. [, ] This difference in pharmacological profile highlights the significance of this structural feature.
Q4: What analytical techniques have been used to characterize this compound?
A4: While specific analytical techniques for this compound were not detailed in the provided abstracts, related research on similar compounds often utilizes gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. [] These techniques are commonly employed in analytical chemistry to separate, identify, and quantify different components within a sample.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


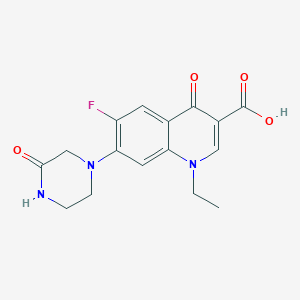
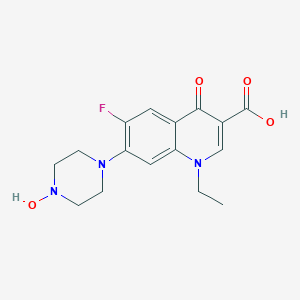
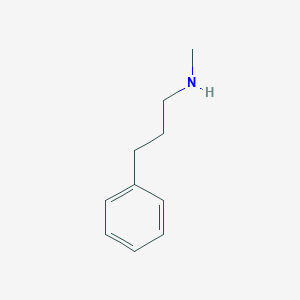
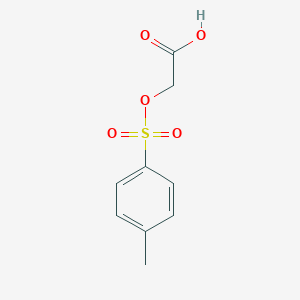
![7N-[1-(2-Carboxy)ethyl]allopurinol](/img/structure/B29898.png)
